2-(1H-benzimidazol-2-yl)-3-(3-chlorophenyl)-2H-1,4-benzothiazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

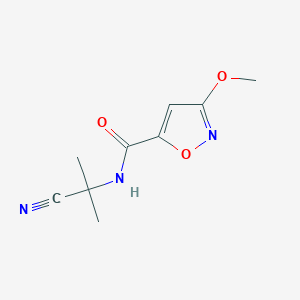

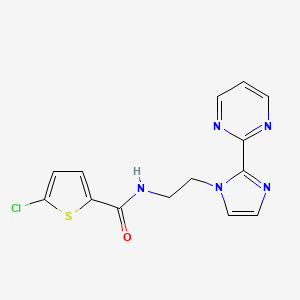

The compound “2-(1H-benzimidazol-2-yl)-3-(3-chlorophenyl)-2H-1,4-benzothiazine” is a complex organic molecule. It contains a benzimidazole group, a chlorophenyl group, and a benzothiazine group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, a general method for the synthesis of similar compounds involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, a wide range of quinoxalines and (1H-benzo[d]imidazol-2-yl)(phenyl)methanones was obtained under mild conditions .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple aromatic rings and heteroatoms. Unfortunately, specific structural details were not found in the search results .Aplicaciones Científicas De Investigación

Synthesis and Diverse Applications

Research into the compound 2-(1H-benzimidazol-2-yl)-3-(3-chlorophenyl)-2H-1,4-benzothiazine and related derivatives has yielded a variety of applications, primarily focusing on the synthesis of novel compounds and their potential use in various fields such as anticancer, antimicrobial, and antifungal treatments.

Molecular Synthesis : An innovative approach led to the formation of a new class of compounds through molecular iodine-mediated oxidative cyclization, demonstrating the versatility of related compounds in forming new chemical bonds under ambient conditions (Gunaganti Naresh, R. Kant, & T. Narender, 2014). This process highlights the compound's role in synthesizing benzimidazoles and benzothiazoles.

Antioxidant Properties : Some benzimidazole derivatives have shown significant in vitro effects on lipid peroxidation levels in rat liver, suggesting potential antioxidant applications. Notably, certain compounds have demonstrated better inhibition of lipid peroxidation than butylated hydroxytoluene (BHT), a commonly used antioxidant (C. Kuş, G. Ayhan-Kilcigil, B. Eke, & M. Iscan, 2004).

Anticancer Activity : Research into 4-thiazolidinones containing the benzothiazole moiety has revealed several compounds with promising anticancer activity, particularly against leukemia, melanoma, and various other cancer cell lines. This finding underscores the potential of such compounds in developing new anticancer therapies (D. Havrylyuk, L. Mosula, B. Zimenkovsky, et al., 2010).

Antimicrobial and Anti-inflammatory Agents : Novel derivatives have been prepared and evaluated for their antimicrobial and anti-inflammatory activities, highlighting the compound's utility in creating new treatments for infections and inflammation (B. V. Kendre, M. G. Landge, & S. Bhusare, 2015).

Antibacterial Activity : Synthesized compounds, including novel (1H-benzo[d]imidazole-2-yl)-derivatives, have demonstrated significant antibacterial activity, suggesting their potential in combating bacterial infections (V. Patil, Vikas Padalkar, K. Phatangare, et al., 2015).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(1H-benzimidazol-2-yl)-3-(3-chlorophenyl)-2H-1,4-benzothiazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClN3S/c22-14-7-5-6-13(12-14)19-20(26-18-11-4-3-10-17(18)23-19)21-24-15-8-1-2-9-16(15)25-21/h1-12,20H,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLYNIOJASRBRNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3C(=NC4=CC=CC=C4S3)C5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-benzimidazol-2-yl)-3-(3-chlorophenyl)-2H-1,4-benzothiazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-amino-2-[3-(2-ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2753226.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-({[1-(2-hydroxypropyl)piperidin-4-yl]methyl}amino)propanamide](/img/structure/B2753227.png)

![methyl 4,5-dimethoxy-2-{[(1-oxo-3-phenyl-3,4-dihydro-1H-isochromen-6-yl)carbonyl]amino}benzoate](/img/structure/B2753228.png)

![Ethyl 4-[2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2753230.png)

![4-[2,4-Bis(propan-2-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2753244.png)

![3-butyl-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)